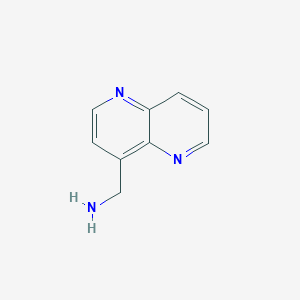![molecular formula C7H6N2O2 B15072273 5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
5-Methylfuro[2,3-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylfuro[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a fused ring system consisting of a furan ring and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of 1,6-dihydropyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylfuro[2,3-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methylfuro[2,3-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its antitumor activity and ability to inhibit tubulin assembly.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one involves its interaction with microtubules. The compound binds to tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules. This disruption of microtubule dynamics interferes with cell division, making the compound effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfuro[2,3-d]pyrimidin-4-amine: This compound has a similar fused ring system but differs in the presence of an amine group instead of a ketone.
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds have been studied for their microtubule depolymerizing activities and antitumor effects.
Uniqueness
5-Methylfuro[2,3-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin assembly and overcome drug resistance mechanisms makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
5-methylfuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-9-7(10)5-2-3-11-6(5)4-8-9/h2-4H,1H3 |
Clé InChI |
RWNPYBCJOYJQJB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C=N1)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


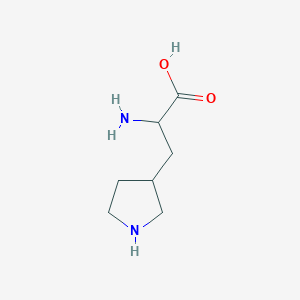
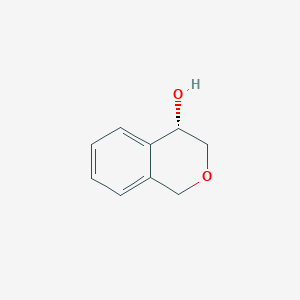

![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)

![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
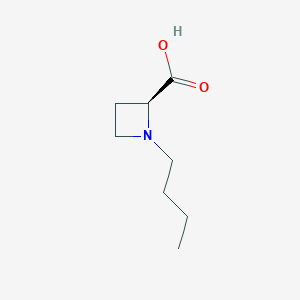

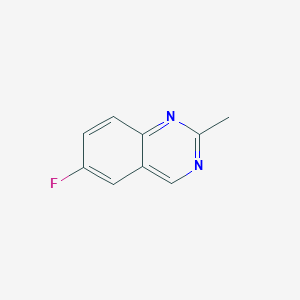
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
